Enantioselective Metabolism: (R)-Eperisone Is More Efficiently Reduced Than (S)-Eperisone in Human Liver Microsomes
The carbonyl reduction of eperisone by human liver microsomal enzymes is stereoselective. A kinetic study with isolated (+)-S- and (-)-R-eperisone demonstrated that the formation of the carbonyl-reduced metabolite (M5) from the (-)-R-isomer was more efficient than from the (-)-S-isomer [1]. This preferential reduction is mediated by microsomal 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD 1) [1].
| Evidence Dimension | Metabolic Efficiency (Carbonyl Reduction) |
|---|---|
| Target Compound Data | (-)-R-isomer preferentially reduced |
| Comparator Or Baseline | (+)-S-isomer |
| Quantified Difference | More efficient (qualitative, based on enzyme kinetics) |
| Conditions | Human liver microsomes, in vitro incubation |
Why This Matters
This data indicates that the (R)-enantiomer is handled differently by key metabolic enzymes, which could impact its pharmacokinetic profile and efficacy relative to the racemate or the (S)-enantiomer, making it a crucial tool for stereospecific drug development studies.
- [1] Yoo HH, Kim NS, Kim MJ, Shin D, Shin JG, Kim DH. Enantioselective carbonyl reduction of eperisone in human liver microsomes. Xenobiotica. 2011 Sep;41(9):758-63. View Source
